Quinoxaline-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
quinoxaline-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLRRQBHVGYHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield quinoxaline-6-carboxylic acid. The final step involves the conversion of the acid to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and eco-friendly catalysts, are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and aromatic ring system enable oxidation under specific conditions. Transition metal-catalyzed oxidation methods are particularly effective:
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Catalytic Oxidation : Reaction with oxygen in the presence of palladium (Pd/C) or ruthenium catalysts converts benzylic or hydroxymethyl precursors into carboxylic acid derivatives . For example, halogenated intermediates like 6-halomethylquinoxaline can be oxidized to quinoxaline-6-carboxylic acid under aqueous alkaline conditions .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Benzylic Oxidation | O, Pd/C catalyst, aqueous alkaline medium | Quinoxaline-6-carboxylic acid |
Esterification and Amidation
The carboxylic acid group readily undergoes nucleophilic acyl substitution:
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Ester Formation : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., HSO) to form esters like methyl quinoxaline-6-carboxylate.
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Amide Formation : Coupling with amines using agents like thionyl chloride (SOCl) or carbodiimides (DCC) yields amides such as quinoxaline-6-carboxamide.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | R-OH, HSO, reflux | Quinoxaline-6-carboxylate ester | |
| Amidation | SOCl, R-NH | Quinoxaline-6-carboxamide |
Decarboxylation
Under thermal or acidic conditions, the compound undergoes decarboxylation to form quinoxaline derivatives:
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Thermal Decarboxylation : Heating above 200°C results in CO loss, yielding unsubstituted quinoxaline.
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Acid-Catalyzed Decarboxylation : Strong acids (e.g., HSO) accelerate this process.
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Thermal Decarboxylation | >200°C | Quinoxaline |
Electrophilic Aromatic Substitution
The electron-deficient quinoxaline ring undergoes electrophilic substitution at specific positions:
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Nitration : Nitric acid (HNO) in sulfuric acid (HSO) introduces nitro groups, typically at the 5- or 7-positions.
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Halogenation : Reactions with halogens (e.g., Cl, Br) or N-halosuccinimides yield halogenated derivatives .
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO, HSO, 50°C | 5-Nitroquinoxaline-6-carboxylic acid | |
| Halogenation | NCS/NBS, acetic acid | 6-Haloquinoxaline derivatives |
Reduction Reactions
The aromatic system can be partially reduced:
-
Catalytic Hydrogenation : Hydrogen gas with Pd/C or Raney nickel catalysts yields dihydroquinoxaline derivatives, which retain the carboxylic acid group.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Hydrogenation | H, Pd/C, RT | 1,2-Dihydroquinoxaline-6-carboxylic acid |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound participates in acid-base equilibria:
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Deprotonation : Treatment with bases (e.g., NaOH) generates the free carboxylic acid (quinoxaline-6-carboxylate anion) .
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Complexation : The nitrogen atoms in the quinoxaline ring can coordinate with metal ions, forming chelates .
Key Challenges and Optimizations
Scientific Research Applications
Chemical Synthesis
Precursor for Organic Synthesis:
Quinoxaline-6-carboxylic acid hydrochloride serves as a crucial precursor for the synthesis of complex organic molecules, including pharmaceuticals and dyes. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Amidation | Quinoxaline amides | |
| Esterification | Quinoxaline esters | |
| Alkylation | Substituted quinoxaline derivatives |
Biological Research
Enzyme Inhibition Studies:
This compound is extensively used in biological research to study enzyme inhibitors. It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase, which are vital for bacterial DNA replication, thus contributing to its potential as an antibacterial agent.
Case Study: Antimycobacterial Activity
Recent studies have demonstrated that derivatives of quinoxaline-6-carboxylic acid exhibit significant antimycobacterial activity against strains of Mycobacterium tuberculosis. For instance, compounds modified at specific positions showed varying degrees of efficacy, with some derivatives displaying MIC values lower than standard reference drugs .
Medicinal Applications
Antimicrobial and Anticancer Properties:
this compound has been investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that certain derivatives can effectively inhibit the growth of cancer cells and possess antibacterial activity against resistant strains.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Industrial Applications
Fluorescent and Electroluminescent Materials:
In the industrial sector, this compound is utilized in the production of fluorescent materials and organic sensitizers for solar cells. Its unique properties allow it to enhance the efficiency of light-emitting devices.
Case Study: Organic Solar Cells
Research has shown that incorporating quinoxaline derivatives into organic solar cells can significantly improve their performance by increasing light absorption and charge mobility.
Mechanism of Action
The mechanism of action of quinoxaline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . Additionally, it can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
The quinoxaline scaffold is highly versatile, and modifications at the 6-position or the quinoxaline ring itself lead to compounds with distinct physicochemical and biological properties. Below is a detailed comparison of quinoxaline-6-carboxylic acid hydrochloride with structurally analogous compounds:
Structural and Physicochemical Properties
Notes:
- The hydrochloride salt’s molecular weight (210.62) is derived from the parent acid (174.16) + HCl (36.46) .
- Substituents like hydroxyl or methoxy groups on the quinoxaline ring (e.g., 2,3-bis(4-methoxyphenyl)) introduce steric effects and electronic modifications, altering photophysical properties .
Key Findings :
Biological Activity
Quinoxaline-6-carboxylic acid hydrochloride is a compound that has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and various applications in medicinal chemistry, supported by data tables and case studies.
Quinoxaline derivatives are known for their broad spectrum of biological activities, including antibacterial , antifungal , anticancer , antiviral , and anti-inflammatory properties. The compound this compound is particularly notable due to its potential therapeutic applications in treating various diseases.
2. Synthesis of this compound
The synthesis of quinoxaline derivatives often involves the reaction of appropriate precursors under specific conditions. For instance, a study synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, which were then evaluated for their biological activity against various pathogens .
3.1 Antibacterial Activity
Quinoxaline compounds exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. Notably, this compound has shown potent activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These findings indicate that quinoxaline derivatives can serve as effective agents against resistant bacterial strains .
3.2 Antifungal Activity
The antifungal properties of quinoxaline derivatives have also been extensively studied. This compound demonstrated activity against common fungal strains such as:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 32 |
This suggests its potential use in treating fungal infections, particularly in immunocompromised patients .
3.3 Anticancer Activity
Research indicates that quinoxaline derivatives possess anticancer properties. For example, a derivative showed selective cytotoxicity against human cancer cell lines such as HepG2 and PC-3:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.126 |
| SK-OV-3 | 0.071 |
| PC-3 | 0.164 |
The mechanism involves the inhibition of tubulin polymerization and induction of apoptosis, making it a promising candidate for cancer therapy .
The biological activity of quinoxaline derivatives can be attributed to their ability to interact with various molecular targets:
- DNA Topoisomerase : Inhibition leading to DNA damage.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Triggering apoptosis in cancer cells.
- Tubulin : Disruption of microtubule formation affecting cell division.
These interactions highlight the multifaceted nature of quinoxaline's action in biological systems .
5. Case Studies
Several studies have explored the biological activity of quinoxaline derivatives:
- Antimycobacterial Activity : A novel derivative exhibited high activity against Mycobacterium tuberculosis with an MIC of 1.25 μg/mL, demonstrating low toxicity in vivo .
- Antiproliferative Studies : Compounds derived from quinoxaline showed significant antiproliferative effects on various cancer cell lines, underscoring their potential as antitumor agents .
Q & A
Q. What are the established synthetic routes for Quinoxaline-6-carboxylic Acid Hydrochloride?
The compound is synthesized via two primary methods:
- Condensation reaction : Reacting 3,4-diaminobenzoic acid with substituted diketones in aqueous sodium dioctyl sulfosuccinate (SDOSS) at room temperature, followed by recrystallization (EtOH/water) .
- Acid chloride formation : Treating Quinoxaline-6-carboxylic acid with thionyl chloride (SOCl₂) under reflux, followed by purification via column chromatography (e.g., silica gel with Hexanes/EtOAc solvent systems) . Yields range from 74% to 98%, depending on reaction optimization .
Q. How is this compound characterized after synthesis?
Key characterization methods include:
- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups and structure.
- Chromatography : HPLC (C18 columns, UV detection at 207 nm) for purity assessment .
- Recrystallization : Ethanol/water mixtures are used to isolate high-purity crystals .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation .
Advanced Research Questions
Q. How can synthetic yields be improved through reaction optimization?
- Catalyst selection : DMF as a catalyst enhances acid chloride formation efficiency .
- Temperature control : Refluxing thionyl chloride at 0–20°C improves conversion rates .
- Solvent systems : Dichloromethane (DCM) and pyridine mixtures reduce side reactions during amidation .
- Stoichiometry : Adjusting molar ratios of reactants (e.g., N,O-dimethyl hydroxylamine HCl) improves intermediate stability .
Q. What structural modifications enhance biological activity in quinoxaline derivatives?
- Substituent effects : Introducing hydrazide groups (e.g., Quinoxaline-6-carboxylic acid hydrazide) modulates inhibitory activity (IC₅₀ ~100,000 nM) .
- Fluorinated analogs : 6-Fluoroquinoxaline-2-carboxylic acid shows altered electronic properties, potentially improving target binding .
- Heterocyclic extensions : Pyrrolo[1,2-a]quinoxaline derivatives exhibit enhanced pharmacokinetic profiles .
Q. How can analytical discrepancies (e.g., purity, by-products) be resolved?
- HPLC-MS : High-resolution mass spectrometry identifies impurities and validates molecular ions .
- Solvent screening : Optimizing recrystallization solvents (e.g., MeOH/EtOH mixtures) removes polar by-products .
- Reaction monitoring : In-situ FTIR or TLC tracks intermediate formation, reducing unreacted starting material .
Q. What advanced techniques validate the hydrochloride salt’s stability and reactivity?
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures (e.g., melting point 119°C for the acid chloride derivative) .
- pH-solubility profiles : Compare solubility of the free acid vs. hydrochloride salt in aqueous buffers .
- X-ray crystallography : Resolves crystal packing and counterion interactions in the solid state .
Q. How does this compound interact with biological targets?
- Kinase inhibition : The compound acts as a cell-permeable PASK kinase inhibitor at 50 µM, independent of H3K4 methylation pathways .
- Receptor binding : Derivatives like 2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid show potential for targeting glucagon receptors (GCGR) .
Data Contradictions and Resolution
- Variability in IC₅₀ values : Hydrazide derivatives exhibit weak activity (~100,000 nM), suggesting the need for substituent optimization .
- Synthesis yields : Discrepancies arise from solvent purity (e.g., DCM vs. THF) and catalyst loading. Systematic screening (e.g., Design of Experiments) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
